2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7F4IO. This compound is characterized by the presence of ethoxy, fluoro, iodo, and trifluoromethyl groups attached to a benzene ring. The combination of these substituents imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene typically involves multi-step organic reactionsFor example, a continuous synthesis method using a microreactor system has been developed for similar compounds, allowing for precise control of reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Silver Oxide: Often used in combination with palladium catalysts for certain reactions.
Halogenating Agents: Used for introducing halogen atoms into the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: May be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene depends on its specific application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the reaction conditions and the nature of the other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroiodobenzene: Similar structure but lacks the ethoxy and trifluoromethyl groups.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group but lacks the ethoxy and fluoro groups.
Uniqueness
2-Ethoxy-3-fluoro-4-iodo-1-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of both electron-withdrawing (fluoro, iodo, trifluoromethyl) and electron-donating (ethoxy) groups allows for versatile reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C9H7F4IO |
---|---|
Molekulargewicht |
334.05 g/mol |
IUPAC-Name |
3-ethoxy-2-fluoro-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7F4IO/c1-2-15-8-5(9(11,12)13)3-4-6(14)7(8)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
JQYLCXUHFPPJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1F)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.